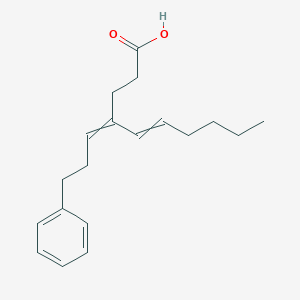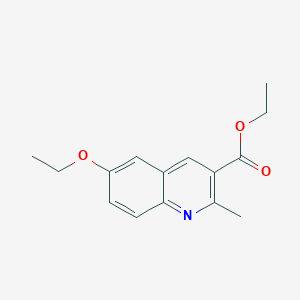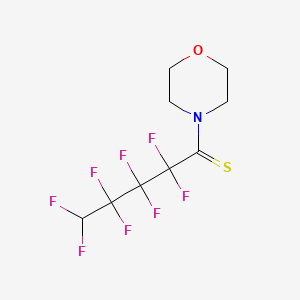![molecular formula C45H39N3 B12640720 2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-97-5](/img/structure/B12640720.png)
2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three biphenyl groups, each containing dimethyl groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the triazine core or the biphenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings or the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings or the triazine core.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine core and biphenyl substituents can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
Phenol, 2,4,6-tri-tert-butyl-: A phenolic compound with tert-butyl groups at specific positions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A phosphine ligand used in various catalytic processes.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups at specific positions.
Uniqueness
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its triazine core and the specific arrangement of biphenyl substituents. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
919104-97-5 |
|---|---|
Molekularformel |
C45H39N3 |
Molekulargewicht |
621.8 g/mol |
IUPAC-Name |
2,4,6-tris[4-(2,6-dimethylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C45H39N3/c1-28-10-7-11-29(2)40(28)34-16-22-37(23-17-34)43-46-44(38-24-18-35(19-25-38)41-30(3)12-8-13-31(41)4)48-45(47-43)39-26-20-36(21-27-39)42-32(5)14-9-15-33(42)6/h7-27H,1-6H3 |
InChI-Schlüssel |
URJDYIWNRYAQRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=C(C=CC=C5C)C)C6=CC=C(C=C6)C7=C(C=CC=C7C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)
![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)

![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)



![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)

![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12640702.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
